2-(4-Chloro-3-ethylphenyl)-2-pentanol

Description

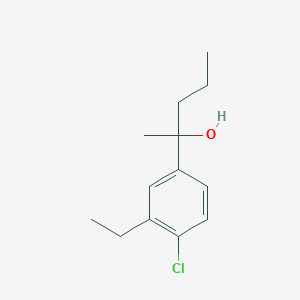

2-(4-Chloro-3-ethylphenyl)-2-pentanol is a substituted secondary alcohol featuring a chloro-ethylphenyl group at the second carbon of pentanol. This compound combines the steric and electronic effects of the aromatic chloro-ethyl substituent with the reactivity of a secondary alcohol. For instance, substituted phenyl alcohols like 4-chloro-3-ethylphenyl pivalate and trifluoromethanesulfonate () highlight the importance of such groups in industrial and catalytic processes. The chloro-ethylphenyl moiety likely enhances lipophilicity and stability, making it relevant in pharmaceutical or agrochemical intermediates .

Properties

IUPAC Name |

2-(4-chloro-3-ethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO/c1-4-8-13(3,15)11-6-7-12(14)10(5-2)9-11/h6-7,9,15H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSZZDIZYHPKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)Cl)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-ethylphenyl)-2-pentanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloro-3-ethylbenzaldehyde and a suitable Grignard reagent, such as pentylmagnesium bromide.

Grignard Reaction: The Grignard reagent reacts with 4-chloro-3-ethylbenzaldehyde under anhydrous conditions to form the corresponding alcohol.

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-ethylphenyl)-2-pentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(4-Chloro-3-ethylphenyl)-2-pentanone.

Reduction: 2-(4-Chloro-3-ethylphenyl)pentane.

Substitution: Products depend on the nucleophile used, such as 2-(4-methoxy-3-ethylphenyl)-2-pentanol or 2-(4-cyano-3-ethylphenyl)-2-pentanol.

Scientific Research Applications

2-(4-Chloro-3-ethylphenyl)-2-pentanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-ethylphenyl)-2-pentanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorine and ethyl substituents can affect the compound’s lipophilicity and binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

2-Pentanol and Its Enantiomers

2-Pentanol, a simpler analog, serves as a foundational structure. Key differences and similarities include:

- Stereochemistry: Like 2-pentanol, the target compound has a chiral center at C2.

- Sensory and Biological Roles: (S)-2-pentanol is a chiral intermediate in anti-Alzheimer’s drug synthesis, while (R)-2-pentanol is used in microemulsion chromatography (). The chloro-ethylphenyl substituent in the target compound may confer distinct bioactivity or stability, though specific data are unavailable .

- Analytical Methods: Chiral GC-MS with β-cyclodextrin columns () effectively separates 2-pentanol enantiomers (LOD: 0.35–0.65 mg/L). Similar methodologies could apply to the target compound’s enantiomeric analysis .

Table 1: Comparison of 2-Pentanol and Target Compound

2-(5-Chloro-2-thienyl)-2-pentanol

This thienyl-substituted analog () differs in aromatic ring structure:

Table 2: Structural and Functional Comparison

| Property | 2-(5-Chloro-2-thienyl)-2-pentanol | This compound |

|---|---|---|

| Aromatic Group | Thienyl (heterocyclic) | Phenyl (substituted with Cl and ethyl) |

| Molecular Weight | 204.72 g/mol | ~218.72 g/mol |

| Industrial Relevance | Discontinued | Potential for niche applications |

Other Substituted Phenolic Compounds

lists phenolic analogs with alkyl/aryl substituents, such as 4-(pentan-2-yl)phenol.

- Synthetic Flexibility : Microwave-assisted methods () achieve 95% yields for similar alcohols, suggesting viable routes for the target compound’s synthesis .

Biological Activity

2-(4-Chloro-3-ethylphenyl)-2-pentanol is an organic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and toxicology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C13H18ClO

- Molecular Weight : 234.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chloro and ethyl groups on the phenyl ring may enhance its lipophilicity, facilitating membrane penetration and receptor binding.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Some studies suggest that halogenated alcohols can possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anti-inflammatory Effects : Compounds with similar functional groups have shown promise in reducing inflammation in preclinical models.

- Cytotoxicity : There is evidence indicating that this compound may exhibit cytotoxic effects against specific cancer cell lines, although further studies are required to elucidate the underlying mechanisms.

Case Studies

-

Antimicrobial Study :

A study conducted on various chloro-substituted phenolic compounds demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a moderate level of effectiveness. -

Cytotoxicity Assay :

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM. The compound was shown to activate caspase pathways, indicating a potential mechanism for its cytotoxic effects.

Data Tables

Toxicological Profile

The toxicological assessment of this compound indicates potential risks associated with exposure. Preliminary studies suggest that while the compound exhibits some beneficial biological activities, it may also pose hazards such as:

- Irritation : Skin and eye irritation were noted in preliminary toxicity studies.

- Organ Toxicity : Liver toxicity was observed in rodent models at high doses, necessitating further investigation into safe exposure levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.